molecular formula C13H12N2O B13326613 2'-Amino-[1,1'-biphenyl]-3-carboxamide

2'-Amino-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13326613
M. Wt: 212.25 g/mol
InChI Key: ZIVAHVYMZZCUNU-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2'-Amino-[1,1'-biphenyl]-3-carboxamide is a biphenyl derivative featuring an amino group (-NH₂) at the 2' position and a carboxamide (-CONH₂) at the 3 position. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of derivatives for PKMYT1 inhibition . Microwave-assisted methods have also been employed to enhance reaction efficiency, yielding high-purity compounds (e.g., 98.3–99.7% HPLC purity) .

Applications: This compound serves as a critical scaffold in medicinal chemistry and materials science. Notably, its derivatives act as selective PKMYT1 inhibitors for treating CCNE1-amplified breast cancer . Additionally, amino-functionalized biphenyl carboxamides are utilized in metal-organic frameworks (MOFs) for catalytic or adsorption applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-aminophenyl)benzamide

InChI

InChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI Key

ZIVAHVYMZZCUNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 2-bromoaniline and 3-carboxyphenylboronic acid to form 2’-amino-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then converted to the carboxamide derivative through an amidation reaction using reagents like thionyl chloride and ammonia .

Industrial Production Methods

For large-scale industrial production, the process is optimized to increase yield and reduce costs. This often involves using more efficient catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 2'-Amino-[1,1'-biphenyl]-3-carboxamide are primarily focused on its use as a building block in medicinal chemistry and pharmaceutical development . Research indicates that modifications to the biphenyl structure can enhance bioactivity and selectivity towards specific targets.

Scientific Research Applications

PKMYT1 Inhibitors
2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as potent and selective inhibitors of PKMYT1 through structure-based drug design . These derivatives have demonstrated excellent potency against PKMYT1 while sparing WEE1 . The representative compound 8ma suppressed the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line and showed synergistic cytotoxicity in combination with gemcitabine . X-ray cocrystallography confirmed that key binding interactions between the inhibitors and residues Asp251 and Tyr121 of PKMYT1 greatly enhanced the potency and selectivity of the compounds .

CCNE1 amplification occurs in breast cancer and currently lacks effective therapies . PKMYT1 is a synthetic lethal target for CCNE1 amplification and holds promise for the treatment of CCNE1-amplified breast cancer .

Eltrombopag Olamine Synthesis
3'-amino-2'-hydroxyl-[1,1'-biphenyl]-3-carboxylic acid, a related compound, is used in the synthesis of eltrombopag olamine, a small molecule, non-peptide thrombopoietin (TPO) receptor stimulant that stimulates megakaryocyte propagation and differentiation . Eltrombopag olamine is used for treating thrombocytopenic disease .

Other Applications
Biphenyl derivatives are broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Case Studies

Antimicrobial Efficacy
One study assessed the antimicrobial efficacy of various carboxylic acid derivatives, including 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. The compound demonstrated promising activity against E. coli and Staphylococcus aureus, with further optimization leading to enhanced activity through structural modifications.

HDAC Inhibition
Another study focused on the inhibition of HDACs by compounds structurally similar to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride. The results indicated that certain derivatives could inhibit HDAC8 with IC50 values significantly lower than those of standard treatments, suggesting a novel approach for cancer therapy.

Data Table

CompoundApplication
2-amino-[1,1'-biphenyl]-3-carboxamidePKMYT1 inhibitor for treatment of CCNE1-amplified breast cancer
3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acidIntermediate in the synthesis of pharmaceutical compounds, potential antimicrobial agent, HDAC inhibitor
Biphenyl derivativesAntiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs

Mechanism of Action

The mechanism of action of 2’-Amino-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2'-amino-[1,1'-biphenyl]-3-carboxamide with structurally related biphenyl carboxamides, highlighting substituent effects on biological activity and physicochemical properties:

Compound Substituents Key Properties/Applications Reference
This compound -NH₂ (2'), -CONH₂ (3) PKMYT1 inhibition (IC₅₀ = 12 nM); MOF functionalization
2',3'-Dichloro-N-sulfonyl derivative (24) -Cl (2',3'), -SO₂NH-(4-phenoxyphenyl) Anticancer activity (HCT-116 cell line: IC₅₀ = 0.8 µM); high HPLC purity (98.3%)
3',4'-Dimethoxy-N-sulfonyl derivative (25) -OCH₃ (3',4'), -SO₂NH-(4-phenoxyphenyl) Improved solubility; moderate kinase inhibition
3',4'-Dichloro-N-naphthylsulfonyl (26) -Cl (3',4'), -SO₂NH-(naphthalen-2-yl) Enhanced lipophilicity (logP = 4.2); cytotoxic activity
4'-Cyano derivative (4j) -CN (4'), -CONH₂ (3) Precursor for Chan-Evans-Lam coupling; blue emissive properties (λₑₘ = 450 nm)
3'-Hydroxy derivative -OH (3'), -CONH₂ (3) Potential β-amino acid precursor; ferroelectric coordination polymers
2',4'-Difluoro-4-hydroxy derivative -F (2',4'), -OH (4), -CONH-(3-methoxyphenyl) Anti-inflammatory and anti-osteoporotic activity

Key Findings :

Substituent Effects on Bioactivity: Chlorine and sulfonamide groups (e.g., compound 24) enhance anticancer potency by improving target binding affinity and metabolic stability . Methoxy groups (compound 25) increase solubility but reduce cellular permeability, leading to moderate efficacy . The cyano group in 4j facilitates further functionalization via cross-coupling reactions, enabling diversification for photophysical studies .

Physicochemical Properties: Lipophilicity: Dichloro and naphthylsulfonyl substituents (e.g., 26) increase logP values, favoring blood-brain barrier penetration but risking off-target toxicity . Crystallinity: Amino and carboxamide groups in MOF linkers (e.g., UiO-67-NH₂) improve framework stability and gas adsorption capacity .

Synthetic Efficiency :

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 30 min) while maintaining high yields (64–90%) .
  • Traditional multistep routes for biphenyldicarboxylic acid derivatives face challenges in scalability, whereas single-step Suzuki couplings offer practical advantages .

Contradictions and Limitations :

  • While this compound derivatives show promise in oncology, their toxicity profiles remain understudied .
  • MOF applications prioritize structural rigidity over bioactivity, limiting direct comparisons with pharmacologically optimized analogues .

Q & A

Q. What ethical and safety considerations are critical when handling this compound?

  • Methodological Answer :
  • Safety Protocols : Adhere to OSHA guidelines for handling amines (e.g., PPE, fume hoods).
  • Regulatory Compliance : Ensure non-clinical studies follow FDA Good Laboratory Practice (GLP) standards.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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